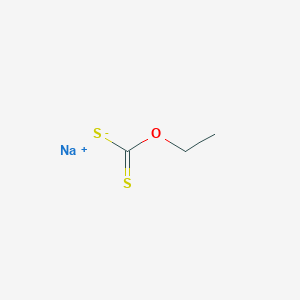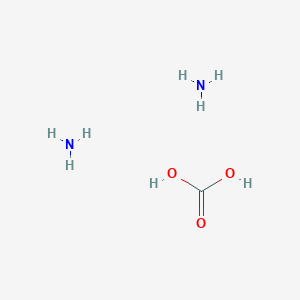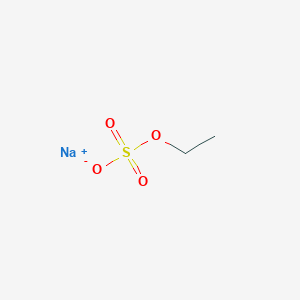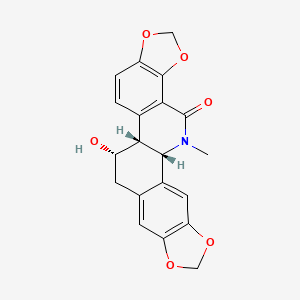![molecular formula C12H9N2NaO5S B7822191 sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)
sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Goat anti-Rabbit Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 . This compound is widely used in various scientific research applications, particularly in the fields of immunology and cell biology. It is a secondary antibody that is conjugated to the fluorescent dye Alexa Fluor 488, which allows for the visualization of specific proteins or antigens in biological samples.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Goat anti-Rabbit Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody involves several steps:
Immunization: The host animal (goat) is immunized with rabbit immunoglobulin G to produce antibodies.
Purification: The antibodies are purified using affinity chromatography, which ensures high specificity and low background signal.
Conjugation: The purified antibodies are then conjugated to the fluorescent dye Alexa Fluor 488. This involves a chemical reaction where the dye is covalently attached to the antibody.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale immunization: Multiple goats are immunized to produce a sufficient quantity of antibodies.
High-throughput purification: Automated systems are used for the affinity purification of antibodies.
Batch conjugation: The conjugation process is carried out in large batches to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
The primary chemical reactions involved in the preparation of this compound include:
Affinity Chromatography: This is a purification process rather than a chemical reaction, but it is crucial for obtaining high-purity antibodies.
Conjugation Reaction: This involves the formation of a covalent bond between the antibody and the fluorescent dye.
Common Reagents and Conditions
Affinity Chromatography: Uses a column with immobilized antigen to capture the specific antibodies.
Conjugation Reaction: Typically involves the use of a coupling agent such as N-hydroxysuccinimide (NHS) ester to facilitate the attachment of the dye to the antibody.
Major Products Formed
The major product formed is the Goat anti-Rabbit Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody conjugated to Alexa Fluor 488. This product is highly specific and fluorescent, making it ideal for various imaging applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used in various assays to detect the presence of specific proteins or antigens. It is particularly useful in techniques such as Western blotting and enzyme-linked immunosorbent assays (ELISA).
Biology
In biological research, this compound is used for immunofluorescence microscopy, which allows researchers to visualize the localization of specific proteins within cells. It is also used in flow cytometry to analyze the expression of cell surface and intracellular molecules.
Medicine
In medical research, this compound is used to study disease mechanisms by identifying and quantifying specific biomarkers. It is also used in diagnostic applications to detect the presence of pathogens or disease-related proteins.
Industry
In industrial applications, this compound is used in the development of diagnostic kits and assays. It is also used in quality control processes to ensure the accuracy and reliability of various biological products.
Wirkmechanismus
The mechanism of action of Goat anti-Rabbit Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody involves its ability to bind specifically to rabbit immunoglobulin G. The Alexa Fluor 488 dye attached to the antibody emits fluorescence when excited by light of a specific wavelength. This fluorescence can be detected using various imaging techniques, allowing researchers to visualize and quantify the presence of specific proteins or antigens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Goat anti-Mouse Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 488
- Goat anti-Human Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 488
- Goat anti-Rat Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody, Alexa Fluor 488
Uniqueness
The uniqueness of Goat anti-Rabbit Immunoglobulin G (H+L) Highly Cross-Adsorbed Secondary Antibody lies in its high specificity for rabbit immunoglobulin G and its conjugation to the highly fluorescent Alexa Fluor 488 dye. This combination ensures high sensitivity and low background signal in various imaging applications, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S.Na/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19;/h1-7,15-16H,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEZWFYORILMOM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7822133.png)
![7H-Benzo[c]fluorene](/img/structure/B7822136.png)
![sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate](/img/structure/B7822144.png)









